Pilsicainide

描述

属性

IUPAC Name |

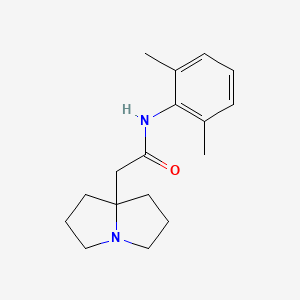

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQTVJKBTWGHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046639 | |

| Record name | Pilsicainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88069-67-4 | |

| Record name | Pilsicainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilsicainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilsicainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pilsicainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PILSICAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Pilsicainide: A Technical Guide

An In-depth Review of the Preclinical and Clinical Journey of a Class Ic Antiarrhythmic Agent

Abstract

Pilsicainide, marketed under the brand name Sunrythm®, is a Class Ic antiarrhythmic agent developed by Suntory Holdings Limited and first introduced in Japan in 1991.[1] As a pure sodium channel blocker, its primary mechanism of action involves the inhibition of the fast inward sodium current (INa) in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the action potential (Vmax) and a slowing of conduction velocity.[2] This technical guide provides a comprehensive overview of the discovery, preclinical development, clinical evaluation, and regulatory approval of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: The Quest for a Novel Antiarrhythmic Agent

The development of this compound emerged from the broader research efforts of Suntory's pharmaceutical division to identify novel cardiovascular therapies. The company, with a history of research and development dating back to the establishment of a product testing laboratory in 1919, expanded its focus to life sciences, creating a foundation for pharmaceutical innovation.[3][4] The quest for a new antiarrhythmic drug was driven by the need for effective and well-tolerated treatments for cardiac arrhythmias, particularly atrial fibrillation, a common and debilitating condition.

Preclinical Development: From Bench to Animal Models

Chemical Synthesis

This compound, chemically known as N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide, was synthesized as part of a program to explore novel compounds with potential antiarrhythmic properties. While specific details of the initial discovery synthesis are proprietary, subsequent optimizations have been published.

Logical Flow of this compound Synthesis

Preclinical Pharmacology

This compound, also referred to by its development code SUN-1165, underwent extensive preclinical evaluation to characterize its electrophysiological effects and mechanism of action.

-

Mechanism of Action: this compound is a potent blocker of the cardiac sodium channel Nav1.5.[1] It exhibits a high affinity for the open and inactivated states of the channel, consistent with the modulated receptor hypothesis.[1] This state-dependent binding results in a use-dependent block, meaning its effects are more pronounced at higher heart rates.[2]

-

Experimental Protocol:

-

Cell Preparation: Single cardiac myocytes were isolated from guinea pig ventricles.

-

Electrophysiological Recordings: Whole-cell patch-clamp techniques were used to record sodium currents (INa).

-

Drug Application: this compound was applied extracellularly at varying concentrations.

-

Data Analysis: The effects on the peak INa, and the kinetics of channel block and recovery were measured.

-

Studies in animal models were crucial to understanding the integrated effects of this compound on the heart.

-

Experimental Protocol (Canine Model):

-

Animal Model: Anesthetized dogs.

-

Electrophysiological Measurements: Intracardiac electrodes were used to measure various parameters, including atrial and ventricular effective refractory periods (ERP), conduction velocity, and the maximum rate of rise of the action potential (Vmax).

-

Drug Administration: this compound was administered intravenously.

-

Key Findings: this compound produced a rate-dependent block of Vmax and slowed intraventricular conduction.

-

| Preclinical Electrophysiological Effects of this compound (SUN-1165) | |

| Parameter | Effect |

| Sodium Current (INa) | Potent, dose-dependent inhibition[5] |

| IC50 (levo-thyroxine-treated rat atrial cells) | 29.2 ± 22.9 μg/mL[5] |

| Maximum Rate of Rise (Vmax) | Rate-dependent decrease |

| Conduction Velocity | Decreased in a dose-dependent manner[5] |

| Effective Refractory Period (ERP) | Prolonged |

| Action Potential Duration (APD) | Minimal effect |

Preclinical Toxicology

While specific quantitative data from formal preclinical toxicology studies are not publicly available, information from clinical use and poisoning cases provides insights into the toxicological profile of this compound. The primary toxicity is proarrhythmia, a risk inherent to antiarrhythmic drugs that alter cardiac conduction. Overdose can lead to significant QRS widening, ventricular arrhythmias, and hemodynamic compromise.

Clinical Development: Evaluation in Humans

This compound underwent a comprehensive clinical development program to establish its safety and efficacy in the treatment of cardiac arrhythmias, with a particular focus on atrial fibrillation.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Initial studies in healthy volunteers were conducted to determine the pharmacokinetic profile and safety of this compound. These studies established the dose range for subsequent clinical trials.

Phase II and III: Efficacy and Safety in Patients

A series of multicenter, randomized, controlled trials were conducted to evaluate the efficacy and safety of this compound for the treatment of atrial fibrillation.

Workflow of a Typical Phase III Clinical Trial for this compound in Atrial Fibrillation

Several pivotal trials demonstrated the efficacy of this compound in converting atrial fibrillation to normal sinus rhythm and in maintaining sinus rhythm.

-

This compound vs. Placebo for Conversion of Recent-Onset Atrial Fibrillation:

-

Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with recent-onset atrial fibrillation.

-

Intervention: A single oral dose of this compound versus placebo.

-

Primary Endpoint: Conversion to sinus rhythm within a specified timeframe.

-

-

This compound for Maintenance of Sinus Rhythm in Chronic Atrial Fibrillation:

-

Experimental Protocol: A multicenter, placebo-controlled study.

-

Patient Population: Patients with chronic atrial fibrillation who underwent electrical cardioversion.

-

Intervention: Daily oral this compound versus placebo.

-

Primary Endpoint: Maintenance of sinus rhythm over a defined follow-up period.[6]

-

| Selected Clinical Trial Data for this compound in Atrial Fibrillation | |||

| Trial Focus | Comparison | Dosage | Key Efficacy Outcome |

| Conversion of Recent-Onset AF | This compound vs. Placebo | Single oral dose | Higher conversion rate with this compound[7] |

| Maintenance of Sinus Rhythm | This compound vs. Placebo | 150 mg/day | Significantly higher rate of maintaining sinus rhythm at 1, 3, 6, and 12 months with this compound[6] |

| Conversion of Persistent AF | This compound vs. Placebo | 50 mg t.i.d. for 2 weeks | 22.4% conversion rate with this compound vs. 2% with placebo |

Formulation Development

This compound was developed in both oral and intravenous formulations to address different clinical needs.

-

Oral Formulation: The oral formulation is a capsule containing this compound hydrochloride. The development would have focused on ensuring stability, bioavailability, and consistent drug release. The specific excipients used in the commercial formulation are proprietary but would include fillers, binders, and lubricants necessary for capsule production.

-

Intravenous Formulation: The intravenous formulation allows for rapid administration in acute settings. Development would have prioritized solubility, stability in solution, and physiological compatibility (e.g., pH, osmolality) to minimize injection site reactions and ensure safe administration.

Regulatory Approval and Post-Marketing Surveillance

This compound, under the brand name Sunrythm®, was first approved for clinical use in Japan in 1991.[1] The approval was granted by the Japanese regulatory authority, now known as the Pharmaceuticals and Medical Devices Agency (PMDA). The specific dates for the New Drug Application (NDA) submission and approval are part of the proprietary regulatory history. Post-marketing surveillance has been crucial in further characterizing the long-term safety profile of this compound, particularly in real-world clinical practice.

Signaling Pathway: Mechanism of Action of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. house.suntory.com [house.suntory.com]

- 4. History of Suntory Ltd. – FundingUniverse [fundinguniverse.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Pilsicainide, a Class Ic antiarrhythmic agent, exerts its therapeutic effects by modulating the function of the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid depolarization phase of the cardiac action potential. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on Nav1.5 channels, offering a valuable resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.

Core Mechanism: State-Dependent Blockade of the Nav1.5 Channel

This compound's primary mechanism of action is the blockade of the Nav1.5 sodium channel, which it achieves in a state-dependent manner. This means its binding affinity for the channel varies significantly depending on the conformational state of the channel (resting, open, or inactivated).[1]

This compound exhibits a pronounced use-dependent or phasic block , meaning its inhibitory effects are more potent at higher heart rates.[2] This is a key characteristic of Class Ic antiarrhythmics and is attributed to the drug's preferential binding to the open and/or inactivated states of the Nav1.5 channel.[1][2] At therapeutic concentrations, this compound has a relatively low affinity for the resting (closed) state of the channel, minimizing its impact on normal heartbeats.[3][4] However, during tachyarrhythmias, when channels are frequently opening and inactivating, this compound binds more avidly, leading to a cumulative block that slows conduction and terminates the arrhythmia.[2][5]

The drug is described as a pure sodium channel blocker, with its action centered on the inhibition of the fast sodium current (INa).[2][4] By binding to the open state of the sodium channels, this compound prevents them from returning to their resting state, thereby prolonging the refractory period and stabilizing the cardiac membrane.[2]

Quantitative Analysis of this compound's Potency on Nav1.5

The inhibitory potency of this compound on Nav1.5 channels has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in blocking the sodium current under different conditions.

| Parameter | Condition | Cell Type/Channel | IC50 Value (µM) | Reference |

| Tonic Block (TB) | Holding Potential (HP) = -180 mV | hNav1.5 (α+β1) | 3209 ± 93 | [3] |

| Tonic Block (TB) | HP = -70 mV, pH 7.4 | Not specified | 500 ± 53 | [3] |

| Tonic Block (TB) | HP = -70 mV, pH 8.2 | Not specified | 39 ± 7 | [3] |

| Use-Dependent Block (UDB) | 0.1 Hz stimulation | hNav1.4 (α-subunit alone) | 189 ± 10 | [3] |

| Use-Dependent Block (UDB) | 10 Hz stimulation | hNav1.4 (α-subunit alone) | 76 ± 7 | [3] |

| Use-Dependent Block (UDB) | HP = -180 mV, pH 7.4 | Not specified | 383 ± 36 | [3] |

| Use-Dependent Block (UDB) | HP = -180 mV, pH 8.2 | Not specified | 462 ± 20 | [3] |

| Use-Dependent Block (UDB) | HP = -70 mV, pH 7.4 | Not specified | 370 ± 16 | [3] |

| Use-Dependent Block (UDB) | HP = -70 mV, pH 8.2 | Not specified | 42 ± 8 | [3] |

Affinity Constants for Different Channel States:

| Constant | Channel State | Channel Isoform | Value (µM) | Reference |

| KR (Resting State) | Closed | hNav1.5 | 3209 | [3] |

| KI (Inactivated State) | Inactivated from closed state | hNav1.5 | 192 | [3] |

Experimental Methodologies

The data presented above are primarily derived from studies employing the whole-cell patch-clamp technique . This powerful electrophysiological method allows for the direct measurement of ionic currents across the membrane of a single cell.

A. Whole-Cell Patch-Clamp Protocol for Assessing State-Dependent Block:

-

Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the gene encoding the human Nav1.5 α-subunit (SCN5A), often along with the auxiliary β1 subunit to better mimic native conditions.[3]

-

Electrophysiological Recording:

-

Cells are perfused with an external solution containing physiological ion concentrations.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Membrane potential is controlled using a patch-clamp amplifier.

-

-

Voltage Protocols:

-

Tonic Block (TB) Measurement: To assess block of the resting state, the cell is held at a very negative potential (e.g., -180 mV) to ensure all channels are in the closed state. A single depolarizing pulse is then applied to elicit a sodium current, and the peak current amplitude is measured before and after drug application.[3]

-

Use-Dependent Block (UDB) Measurement: To evaluate block during repetitive activity, a train of depolarizing pulses is applied at a specific frequency (e.g., 0.1 Hz for low frequency and 10 Hz for high frequency). The progressive reduction in the peak sodium current amplitude during the pulse train indicates the extent of use-dependent block.[3]

-

Steady-State Inactivation: To determine the effect of the drug on channel availability, a two-pulse protocol is used. A long conditioning prepulse to various potentials is applied, followed by a test pulse to a fixed potential to measure the fraction of available channels.[3]

-

Molecular Determinants and Binding Site

This compound interacts with the local anesthetic (LA) receptor site located within the inner pore of the Nav1.5 channel.[3] Key residues in the S6 segment of domain IV (D4S6), such as phenylalanine 1586 and tyrosine 1593, are critical for the action of this compound.[3][4] Mutations in these residues can abolish the use-dependent block, confirming their importance in the drug-receptor interaction.[3][4]

The requirement for channel opening for high-affinity block suggests that this compound accesses its binding site from the intracellular side through the open activation gate.[3] This is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for its receptor is modulated by the conformational state of the channel.[3]

Conclusion

This compound's therapeutic efficacy as an antiarrhythmic agent is rooted in its sophisticated, state-dependent interaction with the Nav1.5 sodium channel. Its preferential binding to the open state and subsequent trapping in the inactivated state lead to a potent use-dependent block that is particularly effective in suppressing tachyarrhythmias while having a minimal effect on the heart at normal sinus rhythm. A thorough understanding of this mechanism, supported by quantitative biophysical data and detailed experimental protocols, is crucial for the development of safer and more effective antiarrhythmic drugs. The insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of cardiovascular pharmacology.

References

- 1. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of state dependent block of voltage-gated sodium channels by this compound [ricerca.uniba.it]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Pharmacological profile of Pilsicainide hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of Pilsicainide Hydrochloride

Introduction

This compound hydrochloride is a Class Ic antiarrhythmic agent utilized primarily in the treatment of tachyarrhythmias, including both supraventricular and ventricular arrhythmias.[1][2] Marketed in Japan under the brand name Sunrythm, it was developed by Suntory Holdings Limited and first released in 1991.[3] Its pharmacological activity is centered on the potent blockade of fast sodium channels within cardiac myocytes, which stabilizes the heart's electrical activity. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the fast inward sodium channels (Nav1.5) that are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4][5] This inhibition slows the conduction of electrical impulses through the heart and reduces the excitability of cardiac tissue.[4][6]

Key characteristics of its action include:

-

State-Dependent Blockade : this compound demonstrates a higher affinity for sodium channels in the inactivated and open states compared to the resting state, consistent with the modulated receptor hypothesis.[3][4]

-

Use-Dependent Blockade : The suppressive effect on the depolarization rate is use-dependent, meaning the blockade becomes more pronounced at higher heart rates. This makes it particularly effective during tachyarrhythmias.[3][4]

-

Slow Kinetics : The onset and offset of its effects are slow, resulting in a prolonged recovery time for the sodium channels. This contributes to its potent blocking activity and its classification as a Class Ic agent.[3]

-

Pure Sodium Channel Blocker : this compound is considered a pure sodium channel blocker, as it does not significantly affect other cardiac ion channels, such as potassium and calcium channels, at therapeutic concentrations.[3]

By inhibiting sodium influx, this compound decreases the rate of depolarization and the action potential amplitude without affecting the overall action potential duration.[3] This leads to a more controlled and regular heartbeat.[4]

Caption: this compound blocks Na+ channels, reducing the rate of depolarization and leading to an antiarrhythmic effect.

Pharmacodynamics and Electrophysiological Effects

This compound's sodium channel blockade translates into distinct changes in cardiac electrophysiology, which can be monitored via electrocardiogram (ECG).

-

ECG Effects : Oral administration of this compound significantly prolongs the PQ interval and QRS width.[7][8] The QTc interval may also be prolonged.[7][8] The prolongation of the PQ interval has been shown to correlate well with plasma this compound levels.[7]

-

Conduction and Refractoriness : The drug slows the conduction of electrical impulses throughout the heart.[4][6] It prolongs the sinoatrial conduction time, AH and HV intervals, and the effective refractory period (ERP) of the right ventricle.[7] In experimental models, this compound decreased conduction velocity in both the pulmonary vein and the left atrium, with a relatively greater effect in the pulmonary vein.[9] Conversely, its effect on prolonging the ERP was less pronounced in the pulmonary vein compared to the left atrium.[9]

-

Hemodynamic Effects : At 60 minutes post-administration, a single oral dose of this compound was observed to increase heart rate and mean pulmonary arterial pressure while decreasing the stroke volume index.[7] In anesthetized dogs, it decreased the maximum rate of rise of left ventricular pressure (LV dP/dt max) in a concentration-dependent manner.[8]

| Parameter | Effect | Reference |

| ECG Intervals | ||

| PQ Interval | Prolonged | [7][8] |

| QRS Width | Prolonged | [7][8] |

| QTc Interval | Prolonged | [7][8] |

| Intracardiac Intervals | ||

| Sinoatrial Conduction Time | Prolonged | [7] |

| AH Interval | Prolonged | [7] |

| HV Interval | Prolonged | [7] |

| Refractory Periods | ||

| Right Ventricle ERP | Prolonged | [7] |

| Atrial ERP | Prolonged | [10][11] |

| Hemodynamics | ||

| Heart Rate | Increased | [7] |

| Mean Pulmonary Arterial Pressure | Increased | [7] |

| Stroke Volume Index | Decreased | [7] |

| LV dP/dt max | Decreased | [8] |

| Table 1: Electrophysiological and Hemodynamic Effects of this compound Hydrochloride |

Pharmacokinetics

This compound is characterized by rapid absorption and linear pharmacokinetics.

-

Absorption : It is rapidly absorbed from the gastrointestinal tract following oral administration.[6][10] The time to reach maximum plasma concentration (Tmax) is typically between 0.5 and 1.5 hours.[2]

-

Distribution : Once absorbed, the drug is distributed throughout the body.[6] The volume of distribution (Vz) has been reported in the range of 2.23 to 0.58 L/kg in healthy Chinese volunteers receiving intravenous doses.[12]

-

Metabolism : this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6.[6] This can lead to variations in drug response based on individual genetic differences in enzyme activity.

-

Excretion : The drug is largely excreted in the urine.[12] The mean urinary recovery rate within 24 hours after intravenous administration was between 65.0% and 75.0%.[12] The elimination half-life (t½z) ranges from approximately 5.2 to 6.0 hours.[12]

| Parameter | Value | Population/Dose | Reference |

| Tmax (Oral) | 0.5 - 1.5 hours | Healthy Korean & Japanese Males (50/100 mg) | [2] |

| Tmax (Oral) | 2 - 4 hours | General | [4] |

| t½ (Oral) | 6 - 10 hours | General | [4] |

| t½z (IV) | 5.19 - 5.98 hours | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |

| CL (IV) | 4.73 - 5.44 mL/min/kg | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |

| Vz (IV) | 2.23 - 0.58 L/kg | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |

| Urinary Recovery (24h, IV) | 65.0% - 75.0% | Healthy Chinese Volunteers (0.25-0.75 mg/kg) | [12] |

| Cmax (Transdermal Patch) | 0.49 ± 0.13 µg/mL | Chronic AV Block Dogs (9.8 mg/kg) | [13] |

| Table 2: Pharmacokinetic Parameters of this compound Hydrochloride |

Experimental Protocols

The pharmacological properties of this compound have been elucidated through various preclinical and clinical experimental models.

Canine Model of Coronary Ligation-Induced Ventricular Arrhythmias

This protocol is used to assess the antiarrhythmic efficacy of drugs against ventricular arrhythmias.

-

Model Induction : Healthy dogs are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated to induce myocardial ischemia, which leads to the development of ventricular arrhythmias.

-

Drug Administration : this compound (e.g., 1.25, 2.5, and 5 mg/kg) is administered intravenously.[8]

-

Data Collection : ECG is continuously monitored to record heart rate and identify ventricular arrhythmias. The arrhythmic ratio ((ventricular arrhythmias / total heart rate) x 100) is calculated.[8] Plasma samples are collected to determine drug concentrations.

-

Endpoints : The primary endpoint is the dose-dependent reduction in the arrhythmic ratio. A suppression of more than 50% is considered a significant antiarrhythmic effect.[8]

Caption: Experimental workflow for assessing the antiarrhythmic efficacy of this compound in a canine model.

Guinea-Pig Pulmonary Vein Myocardium Preparation

This ex vivo protocol investigates the direct electrophysiological effects on pulmonary vein tissue, a known source of ectopic beats in atrial fibrillation.

-

Preparation : Guinea pigs are euthanized, and the heart and lungs are excised. The pulmonary vein is isolated from the left atrium and lung.[9][14] The preparation is placed in an organ bath perfused with Tyrode's solution at 36.5 ± 0.5°C.[14]

-

Electrophysiological Recording : Bipolar electrodes are attached to the left atrium and pulmonary vein to measure conduction velocity and ERP.[9] Glass microelectrodes are used to impale the endocardial surface to record transmembrane action potentials.[14]

-

Stimulation Protocol : The tissue is electrically stimulated with rectangular pulses. The ERP is assessed using a pacing protocol of ten basal stimuli followed by an extra stimulus at varying coupling intervals.[14]

-

Drug Application : this compound (e.g., 10 µM) is added to the organ bath to achieve the desired final concentration.[9][14]

-

Endpoints : Changes in conduction velocity, ERP, and action potential parameters in the pulmonary vein versus the left atrium are measured and compared.[9]

Clinical Electrophysiology Study in SVT Patients

This protocol is designed to evaluate the clinical efficacy and establish effective plasma concentrations in humans.

-

Patient Selection : Patients with documented supraventricular tachycardia (SVT) are enrolled.[7]

-

Procedure : A baseline electrophysiologic study is performed to induce SVT and measure parameters like sinoatrial conduction time, AH and HV intervals, and ventricular ERP.

-

Drug Administration : A single oral dose of this compound is administered.[7]

-

Serial Reinduction : Serial attempts to reinduce SVT are performed at various time points post-administration (e.g., every 30 minutes).

-

Data Collection : Venous blood samples are taken concurrently with reinduction studies to measure plasma this compound levels.[7] ECG and hemodynamic parameters are continuously monitored.

-

Endpoints : The primary endpoint is the suppression of SVT induction. The minimal effective plasma concentration is determined by correlating plasma levels with the timing of SVT suppression.[7]

Clinical Efficacy

This compound has demonstrated efficacy in the treatment of both supraventricular and ventricular tachyarrhythmias.[1]

-

Atrial Fibrillation (AF) : It is particularly effective for treating AF.[3] A single oral dose can effectively restore normal sinus rhythm in patients with recent-onset AF.[3][15] In a study of patients with postoperative supraventricular arrhythmia (mostly AF) after coronary artery bypass grafting, a single oral dose of 50-100 mg restored sinus rhythm in 78% of episodes.[16] The mean conversion time was approximately 119 minutes.[16]

-

Supraventricular Tachycardia (SVT) : A single oral dose is well-tolerated and effective in suppressing SVT.[7] The effective plasma level for SVT suppression is considered to be >0.5 µg/mL.[7]

-

Ventricular Arrhythmias : Both oral and intravenous formulations have shown efficacy in treating ventricular tachyarrhythmias, including ventricular extrasystole.[1] In a canine model of coronary ligation-induced ventricular arrhythmias, this compound at 2.5 and 5 mg/kg suppressed arrhythmias by more than 50%.[8] The effective plasma concentration in this model was between 3 and 8 µg/mL.[8]

| Indication | Dosage | Efficacy/Outcome | Reference |

| Recent-Onset Atrial Fibrillation | 150 mg (single oral dose) | Converted 45% of patients to sinus rhythm within 90 mins (vs. 8.6% for placebo) | [15] |

| Post-CABG Supraventricular Arrhythmia | 50-100 mg (single oral dose) | Restored sinus rhythm in 78% of episodes; mean conversion time of 119.2 mins | [16] |

| Supraventricular Tachycardia (SVT) | Single oral dose | Suppressed SVT induction in 9 of 13 patients; effective plasma level >0.5 µg/mL | [7] |

| Coronary Ligation-Induced Ventricular Arrhythmia (Canine Model) | 2.5 and 5 mg/kg (IV) | Suppressed arrhythmias by >50%; effective plasma concentration 3-8 µg/mL | [8] |

| Table 3: Clinical Efficacy of this compound Hydrochloride |

| Parameter | Value | Condition/Model | Reference |

| IC50 (Net Inward Current) | 29.2 µg/mL | Atrial myocytes from thyrotoxic rats | [17] |

| IC50 (Net Inward Current) | 133 µg/mL | Atrial myocytes from control rats | [17] |

| Table 4: IC50 Values for this compound Hydrochloride |

Safety and Tolerability

This compound is generally well-tolerated, but it carries risks common to Class Ic antiarrhythmic agents, including the potential for proarrhythmia.[1][4]

-

Common Adverse Reactions : The most frequently reported adverse effects include dizziness, headache, drowsiness, gastrointestinal disturbances (nausea, vomiting, gastric pain), bradycardia, chest discomfort, and palpitations.[4][18][19][20][21]

-

Serious Adverse Reactions : More serious, though less frequent, side effects include hypotension, bradycardia, and proarrhythmic effects, such as ventricular fibrillation, ventricular tachycardia (including Torsades de pointes), and sinus arrest.[4][18][19] Heart failure, acute renal failure, and liver dysfunction have also been reported rarely.[18][19]

-

Contraindications : this compound is contraindicated in patients with congestive heart failure, significant sinus node dysfunction, atrioventricular block (unless a pacemaker is present), and severe left ventricular dysfunction.[4][18]

-

Drug Interactions :

-

Co-administration with other antiarrhythmic agents can increase the risk of arrhythmia.[6][10]

-

Drugs that prolong the QTc interval can have an additive effect, increasing the risk of Torsades de pointes.[6][22]

-

Inhibitors of CYP enzymes can increase this compound plasma levels, potentially leading to toxicity.[4]

-

Concurrent use with beta-blockers or calcium channel blockers can have additive effects on cardiac conduction, leading to excessive bradycardia.[4]

-

Caption: Logical flow from this compound's core mechanism to its therapeutic and adverse clinical outcomes.

Conclusion

This compound hydrochloride is a potent Class Ic antiarrhythmic agent with a well-defined pharmacological profile. Its primary mechanism of use-dependent sodium channel blockade leads to a slowing of cardiac conduction and reduced myocardial excitability, which is effective for the termination and prevention of various tachyarrhythmias, especially atrial fibrillation. The pharmacokinetic profile allows for both oral and intravenous administration. While generally well-tolerated, its use requires careful patient selection and monitoring due to the potential for proarrhythmic effects and conduction disturbances, particularly in patients with structural heart disease. This guide provides a foundational understanding for professionals engaged in cardiovascular research and drug development.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An open-label, single-dose, parallel-group, dose-increasing study comparing the pharmacokinetics and tolerability of this compound hydrochloride in healthy Korean and Japanese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound hydrochloride | Dosing & Uses | medtigo [medtigo.com]

- 7. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Antiarrhythmic effects of this compound hydrochloride and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological effects of the class Ic antiarrhythmic drug this compound on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound hydrochloride for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous assessment of pharmacokinetics of this compound transdermal patch and its electropharmacological effects on atria of chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conversion of recent-onset Atrial Fibrillation by a single oral dose of this compound (this compound Suppression Trial on atrial fibrillation). The PSTAF Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Efficacy and safety of a single oral dose of this compound in supraventricular arrhythmia after coronary artery bypass grafting] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of sodium channel blocker, this compound hydrochloride, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 19. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 20. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 21. What are the side effects of this compound? [synapse.patsnap.com]

- 22. go.drugbank.com [go.drugbank.com]

Unraveling the Use-Dependent Block of Pilsicainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilsicainide, a Class Ic antiarrhythmic agent, exerts its therapeutic effect by blocking cardiac sodium channels (NaV1.5) in a use-dependent manner. This mechanism allows for a more pronounced channel blockade at higher heart rates, characteristic of tachyarrhythmias, while having a lesser effect at normal sinus rhythm. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative pharmacology, and experimental methodologies underlying the use-dependent block of this compound. Detailed experimental protocols for assessing use-dependent block are provided, along with a comprehensive summary of quantitative data and visual representations of the key pathways and experimental workflows.

Core Mechanism: The Modulated Receptor Hypothesis

The use-dependent block of this compound is best explained by the Modulated Receptor Hypothesis . This model posits that the affinity of a drug for its target, in this case, the sodium channel, is dependent on the conformational state of that target. Sodium channels cycle through three primary states: resting (closed), open, and inactivated. This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1]

During normal heart rates, sodium channels spend a considerable amount of time in the resting state, where this compound has a low affinity, resulting in minimal channel block. However, during tachyarrhythmias, the increased frequency of depolarization leads to a greater proportion of time spent in the open and inactivated states. This increased availability of high-affinity binding states for this compound results in an enhanced, cumulative block of the sodium current.[1]

Quantitative Pharmacology of this compound

The state-dependent affinity of this compound for sodium channels can be quantified by determining its half-maximal inhibitory concentration (IC50) and binding affinities (KR, KI) under different conditions.

Table 1: IC50 Values of this compound for Sodium Channel Blockade

| Channel Subtype | Condition | Stimulation Frequency | IC50 (µM) | Reference |

| hNav1.5 (cardiac) | Tonic Block (Resting State) | 0.1 Hz | 125 ± 18 | [1] |

| hNav1.5 (cardiac) | Use-Dependent Block | 10 Hz | 25 ± 1 | [1] |

| hNav1.4 (skeletal) | Tonic Block (Resting State) | 0.1 Hz | 113 ± 4 | [1] |

| hNav1.4 (skeletal) | Use-Dependent Block | 10 Hz | 31 ± 2 | [1] |

| hNav1.1 (neuronal) | Tonic Block (Resting State) | 0.1 Hz | 146 ± 14 | [1] |

| hNav1.1 (neuronal) | Use-Dependent Block | 10 Hz | 34 ± 4 | [1] |

Table 2: State-Dependent Binding Affinities and Kinetics of this compound

| Parameter | Description | Value | Channel Subtype | Reference |

| KR | Affinity for Resting Channels | 3209 ± 93 µM | hNav1.5 | [1] |

| KI | Affinity for Inactivated Channels | 500 ± 53 µM (at -70 mV) | hNav1.4 | [1] |

| Recovery Time Constant (τ) | From INa Inactivation | 65 - 75 ms | Guinea Pig Ventricular Myocytes | [2] |

Experimental Protocols for Assessing Use-Dependent Block

The use-dependent block of this compound is typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) expressing the sodium channel of interest.

Cell Preparation and Solutions

-

Cell Culture/Isolation: For heterologous expression, HEK293 cells are transiently or stably transfected with the cDNA encoding the desired sodium channel α- and β-subunits. For native cell studies, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

Voltage-Clamp Protocol for Measuring Use-Dependent Block

The following protocol is designed to quantify the tonic and use-dependent (phasic) block of sodium currents by this compound.

Step-by-Step Procedure:

-

Establish Whole-Cell Configuration: Achieve a giga-ohm seal and rupture the cell membrane to obtain the whole-cell patch-clamp configuration.

-

Set Holding Potential: Clamp the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Measure Baseline Current: Elicit sodium currents using short depolarizing pulses (e.g., to -30 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

-

Apply this compound: Perfuse the external solution containing the desired concentration of this compound.

-

Measure Tonic Block: Continue the low-frequency stimulation until a new steady-state current amplitude is reached. The percentage reduction in current amplitude represents the tonic block.

-

Induce Use-Dependent Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz for 10-20 seconds).

-

Measure Use-Dependent Block: The progressive decrease in the current amplitude during the pulse train demonstrates use-dependent block. The total block at the end of the train is a combination of tonic and phasic block.

-

Measure Recovery from Block: After the high-frequency train, return to the low-frequency stimulation and measure the time course of the current amplitude returning to the tonic block level. This provides the time constant of recovery from use-dependent block.

Signaling Pathway and Molecular Determinants

The interaction of this compound with the sodium channel is a direct binding event. The drug accesses its binding site from the intracellular side of the channel pore. Specific amino acid residues within the S6 segment of domain IV of the sodium channel are critical for the binding of local anesthetics and Class I antiarrhythmic drugs, including this compound. Mutations in these residues can significantly alter the use-dependent blocking effects of the drug.[1]

Conclusion

The use-dependent block of cardiac sodium channels by this compound is a key feature of its antiarrhythmic action. This property arises from the drug's preferential binding to the open and inactivated states of the channel, which are more prevalent at high heart rates. Understanding the quantitative aspects of this interaction and the experimental protocols to measure it is crucial for the development and evaluation of novel antiarrhythmic therapies. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of cardiac electrophysiology and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Effects of Pilsicainide in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilsicainide is a class Ic antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias, particularly atrial fibrillation and paroxysmal supraventricular tachycardia.[1] Its mechanism of action is centered on the blockade of cardiac sodium channels (Nav1.5), which play a critical role in the initiation and propagation of the cardiac action potential.[1] By inhibiting the fast inward sodium current (INa), this compound reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atrial and ventricular myocardium.[1] Notably, this compound exhibits use-dependent and state-dependent binding to the open state of sodium channels, making it more effective at higher heart rates, a characteristic feature of tachyarrhythmias.[2] It is often described as a "pure" sodium channel blocker, suggesting high selectivity with minimal effects on other cardiac ion channels, such as potassium and calcium channels.[3][4]

These application notes provide a detailed overview of the electrophysiological effects of this compound on isolated cardiomyocytes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication of key experiments.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in isolated cardiomyocytes, as reported in the scientific literature.

Table 1: Effect of this compound on Sodium Channel Current (INa)

| Parameter | Species/Cell Type | Concentration | Effect | Reference(s) |

| Tonic Block (IC50) | hNav1.4 (HEK cells) | 189 ± 10 µM (at 0.1 Hz) | Inhibition of peak INa | [2] |

| Use-Dependent Block (IC50) | hNav1.4 (HEK cells) | 76 ± 7 µM (at 10 Hz) | Frequency-dependent inhibition of peak INa | [2] |

| Tonic Block (IC50) | R1448C mutant hNav1.4 | 40 ± 3 µM (at 0.1 Hz) | Increased sensitivity to tonic block | [2] |

| Use-Dependent Block (IC50) | R1448C mutant hNav1.4 | 11 ± 1 µM (at 10 Hz) | Increased sensitivity to use-dependent block | [2] |

| Net Inward Current (IC50) | Rat atrial myocytes (Control) | 133 µg/mL | Inhibition of net inward current | [5] |

| Net Inward Current (IC50) | Rat atrial myocytes (Thyrotoxicosis model) | 29.2 µg/mL | Increased sensitivity in a disease model | [5] |

| Peak INa Inhibition | Guinea pig ventricular myocytes | 10-5 M to 10-4 M | Concentration-dependent inhibition | [6] |

Table 2: Effect of this compound on Action Potential Parameters

| Parameter | Species/Cell Type | Concentration | Effect | Reference(s) |

| Maximal Upstroke Velocity (Vmax) | Guinea pig pulmonary vein & left atrium | 10 µM | Significant decrease | [3][4] |

| Action Potential Duration (APD) | Guinea pig atrial appendage | N/A | No significant effect on APD90 | [7] |

| Effective Refractory Period (ERP) | Canine atrial myocardium | 4.5 mg/kg/day (in vivo) | Suppression of pacing-induced ERP shortening | [4] |

| Effective Refractory Period (ERP) | Guinea pig pulmonary vein & left atrium | 10 µM | Prolongation | [8] |

| Conduction Velocity | Guinea pig pulmonary vein & left atrium | 10 µM | Decrease | [8] |

Table 3: Effect of this compound on Other Ion Channels

| Channel | Current | Species/Cell Type | Concentration | Effect | Reference(s) |

| L-type Calcium Channel | ICa,L | Dog ventricular myocardium | Concentration-dependent | Decrease in peak ICa | [9] |

| Potassium Channels | IK (general) | N/A | N/A | Minimal to no effect reported | [3][4] |

| HERG (hKv11.1) | IKr | N/A | N/A | Possible exception to no effect on K+ channels, but quantitative data is limited. | [2] |

Note: While this compound is reported to have minimal effects on potassium and calcium channels, specific IC50 values from studies on isolated cardiomyocytes are not consistently available in the reviewed literature. The effect on L-type calcium channels appears to be less potent than its effect on sodium channels.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes a standard enzymatic digestion method for isolating viable, calcium-tolerant ventricular myocytes from an adult rodent heart, suitable for electrophysiological studies.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose), gassed with 95% O2/5% CO2

-

Calcium-free KH buffer

-

Enzyme solution: Calcium-free KH buffer containing Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL)

-

Stop solution: KH buffer with 10% bovine serum albumin (BSA) and 50 µM CaCl2

-

Calcium reintroduction buffers: KH buffer with increasing concentrations of CaCl2 (e.g., 0.25, 0.5, and 1.0 mM)

Procedure:

-

Heart Excision: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KH buffer.

-

Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

-

Perfusion:

-

Begin retrograde perfusion with warm (37°C), oxygenated KH buffer to clear the coronary arteries of blood.

-

Switch to calcium-free KH buffer for 5-10 minutes to stop contractions and begin to break down cell-cell junctions.

-

Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid. The optimal digestion time may need to be determined empirically.

-

-

Tissue Dissociation:

-

Remove the heart from the cannula and trim away the atria and large vessels.

-

Mince the ventricular tissue in the stop solution.

-

Gently triturate the minced tissue with a wide-bore pipette to release individual cardiomyocytes.

-

-

Calcium Reintroduction:

-

Allow the cells to settle by gravity and carefully remove the supernatant.

-

Gently resuspend the cell pellet in KH buffer with 0.25 mM CaCl2 and let them settle for 5-10 minutes.

-

Repeat the previous step with increasing concentrations of CaCl2 (0.5 mM, then 1.0 mM) to allow the cells to adapt to physiological calcium levels.

-

-

Cell Storage: Store the isolated, calcium-tolerant cardiomyocytes in KH buffer with 1.0 mM CaCl2 at room temperature for use within a few hours.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents (INa)

This protocol outlines the procedure for recording INa from isolated ventricular myocytes using the whole-cell patch-clamp technique to assess the effects of this compound.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate INa, K+ and Ca2+ channel blockers (e.g., CsCl, CdCl2) can be added.

-

Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

Procedure:

-

Cell Plating: Plate a small aliquot of the isolated cardiomyocyte suspension onto a glass coverslip in a recording chamber mounted on the microscope stage. Allow the cells to adhere for 10-15 minutes.

-

Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Seal Formation:

-

Lower the patch pipette into the bath solution and apply positive pressure.

-

Approach a healthy, rod-shaped cardiomyocyte and gently press the pipette tip against the cell membrane.

-

Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol for Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full availability of sodium channels.

-

Apply a depolarizing test pulse to elicit INa (e.g., a 50 ms step to -30 mV).

-

Apply this compound at various concentrations to the bath solution and repeat the test pulse to determine the concentration-dependent tonic block.

-

-

Voltage-Clamp Protocol for Use-Dependent Block:

-

Hold the cell at a depolarized potential (e.g., -80 mV).

-

Apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz) to elicit INa repeatedly.

-

Apply this compound and repeat the pulse train to measure the frequency-dependent reduction in INa amplitude.

-

-

Data Analysis: Measure the peak INa amplitude in the absence and presence of this compound. Plot the percentage of block against the drug concentration to determine the IC50 for tonic and use-dependent block.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on cardiac sodium channels.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. physiostim.com [physiostim.com]

- 6. Modes of the Na channel blocking action of this compound, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Creating an In Vitro Arrhythmia Model with Pilsicainide

Introduction

Pilsicainide is a Class Ic antiarrhythmic agent utilized primarily for the treatment of both supraventricular and ventricular arrhythmias, with particular efficacy in managing atrial fibrillation.[1][2] Its mechanism of action is centered on the potent and specific blockade of the fast inward sodium channel (Nav1.5) in cardiomyocytes.[1][3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), leading to slowed conduction velocity through the myocardium.[3] A key characteristic of this compound is its "use-dependent" nature, where its channel-blocking effect is more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2] It also prolongs the effective refractory period (ERP) with minimal effect on the overall action potential duration (APD).[1][3]

The development of robust in vitro models is critical for both elucidating the mechanisms of antiarrhythmic drugs and assessing the potential for proarrhythmic risk, a common concern with antiarrhythmic agents.[4][5] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and versatile platform for these studies.[6][7] When cultured as a monolayer, these cells form an electrically coupled syncytium, providing an excellent model to study electrophysiological effects and screen for both efficacy and cardiotoxicity.[8][9] This document provides detailed protocols for utilizing this compound within an hiPSC-CM-based arrhythmia model to investigate its anti- and pro-arrhythmic properties.

Mechanism of Action & Experimental Principles

This compound functions as a pure sodium channel blocker, selectively inhibiting the Nav1.5 channel responsible for the rapid depolarization of cardiomyocytes.[1][10] By binding to the channel, it prevents the influx of sodium ions, thereby decreasing the slope of Phase 0 of the action potential. This primary action has two major consequences: a dose-dependent slowing of impulse conduction and a prolongation of the effective refractory period (ERP).[1] The prolongation of the ERP, even without a significant change in APD, creates a state of postrepolarization refractoriness. This effect is crucial for terminating re-entrant arrhythmias, as it increases the wavelength of the electrical impulse (wavelength = conduction velocity × ERP), making it more difficult for re-entrant circuits to sustain themselves.[1]

These principles can be leveraged in two primary in vitro applications:

-

Anti-Arrhythmia Model: An arrhythmia, such as a re-entrant tachycardia or fibrillation, can be induced in an hiPSC-CM monolayer. The subsequent application of this compound can be used to demonstrate its efficacy in terminating the arrhythmia, allowing for the study of its mechanism and effective concentration.

-

Pro-Arrhythmia Model: Like other Class Ic agents, this compound can exhibit proarrhythmic effects, particularly by excessively slowing conduction, which can paradoxically facilitate re-entry under certain conditions.[4] This risk can be modeled in vitro by exposing hiPSC-CMs to high concentrations of the drug or by using cells with specific genetic predispositions to assess the threshold for arrhythmogenesis.[11]

Visualized Pathways and Workflows

Caption: Molecular mechanism of this compound on the cardiac action potential.

Caption: Experimental workflow for assessing the anti-arrhythmic efficacy of this compound.

Caption: Experimental workflow for assessing the pro-arrhythmic potential of this compound.

Data Presentation

Table 1: Summary of Quantitative Electrophysiological Effects of this compound

This table summarizes data from various experimental models to provide reference values for expected outcomes.

| Parameter | Species / Model | Baseline Value (mean ± SD) | This compound Concentration/Dose | Post-Pilsicainide Value (mean ± SD) | Percent Change | Citation |

| Effective Refractory Period (ERP) | ||||||

| Atrial ERP | Human Patients | 211 ± 27 ms | 1 mg/kg (IV) | 246 ± 39 ms | +16.6% | [12] |

| Left Atrium ERP | Guinea Pig | ~105 ms | 10 µM | ~120 ms | +14.3% | [13][14] |

| Pulmonary Vein ERP | Guinea Pig | ~120 ms | 10 µM | ~130 ms | +8.3% | [13][14] |

| Conduction | ||||||

| Intra-atrial Conduction Time | Human Patients | 121 ± 33 ms | 1 mg/kg (IV) | 149 ± 43 ms | +23.1% | [12] |

| Left Atrium Conduction Velocity | Guinea Pig | ~0.55 m/s | 10 µM | ~0.40 m/s | -27.3% | [13][15] |

| Pulmonary Vein Conduction Velocity | Guinea Pig | ~0.35 m/s | 10 µM | ~0.20 m/s | -42.9% | [13][15] |

| Action Potential (AP) Parameters | ||||||

| AP Duration (APD90) | Guinea Pig Pulmonary Vein | 164.2 ± 5.6 ms | 10 µM | 158.7 ± 5.3 ms | -3.3% | [14] |

| Max Upstroke Velocity (Vmax) | Guinea Pig Pulmonary Vein | 120.3 ± 8.1 V/s | 10 µM | 71.9 ± 5.9 V/s | -40.2% | [14] |

| ECG Intervals | ||||||

| QRS Width | Human Patients | 94 ± 14 ms | 100 mg (oral) | 111 ± 18 ms | +18.1% | [16] |

| QTc Interval | Human Patients | 404 ± 24 ms | 100 mg (oral) | 419 ± 25 ms | +3.7% | [16] |

| QTc Interval (in DIP patients) | Human Patients | 430.7 ± 32.6 ms | Oral Admin. | 555.8 ± 37.6 ms | +29.0% | [11] |

DIP: Drug-Induced Proarrhythmia

Table 2: Key Parameters for MEA-Based Arrhythmia Analysis

This table outlines the critical measurements derived from microelectrode array (MEA) recordings.

| Parameter | Description | Relevance to this compound Model |

| Field Potential Duration (FPD) | The duration of the extracellular field potential, analogous to the QT interval on an ECG. It reflects the average action potential duration of the cardiomyocyte syncytium. | This compound has minimal effect on APD, so FPD should not significantly prolong at therapeutic doses.[1] Significant prolongation at high doses may indicate off-target effects or proarrhythmia.[11] |

| Beat Period / Rate | The interval between consecutive beats, indicating the spontaneous firing rate of the cardiomyocyte network. | Can be used to assess chronotropic effects and the stability of the culture. |

| Spike Amplitude | The amplitude of the initial sharp, negative deflection in the field potential, which correlates with the inward sodium current and Vmax. | A primary indicator of this compound's Na+ channel blocking activity. Expect a dose-dependent decrease.[17] |

| Conduction Velocity | The speed at which the electrical impulse propagates across the MEA. Calculated from the timing of spike detection at adjacent electrodes. | A key parameter for assessing this compound's effect. Expect a significant, dose-dependent decrease.[1][13] |

| Arrhythmic Events | Irregularities in the beat pattern, including early afterdepolarization (EAD)-like events, triggered activity, or re-entrant circuits (rotors).[17][18] | The primary readout for both inducing arrhythmia (baseline) and assessing proarrhythmic risk upon drug application. |

Experimental Protocols

Protocol 1: Culture of hiPSC-CMs for MEA Applications

This protocol describes the basic steps for preparing hiPSC-CMs for electrophysiological assessment on a microelectrode array (MEA) system.

Materials:

-

Cryopreserved hiPSC-CMs (commercial source recommended for consistency, e.g., iCell Cardiomyocytes²)

-

Plating Medium and Maintenance Medium (as per manufacturer's instructions)

-

Fibronectin (human or bovine)

-

Multiwell MEA plates (e.g., Axion BioSystems CytoView MEA 24- or 48-well)

-

Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Standard cell culture equipment (incubator at 37°C, 5-7% CO₂, biosafety cabinet)

Procedure:

-

MEA Plate Coating: a. Prepare a 50 µg/mL fibronectin solution in sterile DPBS. b. Add the fibronectin solution to each well of the MEA plate, ensuring the entire electrode area is covered (approx. 5 µL for a 48-well plate). c. Incubate at 37°C for at least 1 hour. d. Aspirate the fibronectin solution immediately before cell plating. Do not allow the surface to dry.

-

Thawing hiPSC-CMs: a. Rapidly thaw the cryovial of hiPSC-CMs in a 37°C water bath for approximately 2-3 minutes. b. Transfer the cell suspension to a sterile conical tube containing pre-warmed Plating Medium. c. Centrifuge at 200 x g for 3-5 minutes. d. Aspirate the supernatant and gently resuspend the cell pellet in the appropriate volume of Plating Medium to achieve the desired seeding density (e.g., 70,000 cells/well for a 24-well plate).[17]

-

Seeding Cells: a. Carefully pipette the cell suspension as a single droplet directly onto the electrode area of each fibronectin-coated well. b. Place the MEA plate in the incubator and leave undisturbed for 1-2 hours to allow for cell attachment. c. Gently add pre-warmed Plating Medium to each well to reach the final recommended volume.

-

Cell Maintenance: a. After 24-48 hours, perform a half-medium exchange with pre-warmed Maintenance Medium. b. Continue to perform half-medium exchanges every 2-3 days. c. Allow the cells to form a confluent, synchronously beating monolayer. This typically takes 5-12 days, after which they are ready for electrophysiological experiments.[17]

Protocol 2: Inducing a Re-entrant Arrhythmia Model via Burst Pacing

This protocol uses rapid electrical stimulation (burst pacing) to induce a re-entrant arrhythmia, such as atrial fibrillation-like activity, in a mature hiPSC-CM monolayer.[18]

Materials:

-

Mature hiPSC-CM monolayer on an MEA plate (from Protocol 1)

-

MEA system with electrical stimulation capabilities (e.g., Axion Maestro Pro/Edge with AxIS Navigator software)

-

Pre-warmed Maintenance Medium

Procedure:

-

Baseline Recording: a. Place the MEA plate onto the MEA system and allow it to equilibrate for 10-15 minutes. b. Record at least 5 minutes of stable, spontaneous baseline activity. Analyze for beat rate, FPD, and conduction velocity.

-

Burst Pacing: a. Using the system's software, define a burst pacing protocol. A typical starting point is a high-frequency pulse train (e.g., 10-20 Hz) for a short duration (e.g., 5-10 seconds).[18] b. Apply the burst pacing stimulus to the monolayer.

-

Arrhythmia Confirmation: a. Immediately after the stimulus ends, monitor the electrical activity. Successful induction is characterized by sustained, rapid, and irregular electrical activity that is no longer synchronized across the well. b. Visually inspect the raster plot for fragmented and asynchronous firing patterns. Conduction maps should show chaotic propagation or stable re-entrant circuits (rotors). c. If arrhythmia is not induced, allow the cells to recover for 5-10 minutes and repeat the burst pacing, potentially with a higher frequency or longer duration. d. Once a stable arrhythmia is established, record for at least 5 minutes to characterize its properties before proceeding to drug application.

Protocol 3: Assessment of Anti-Arrhythmic Efficacy of this compound

This protocol evaluates the ability of this compound to terminate an induced arrhythmia.

Materials:

-

hiPSC-CM monolayer with induced arrhythmia on MEA plate (from Protocol 2)

-

This compound hydrochloride stock solution (e.g., 10 mM in DMSO or water)

-

Vehicle control (same solvent as stock solution)

-

Pre-warmed Maintenance Medium

Procedure:

-

Prepare Dosing Solutions: a. Perform serial dilutions of the this compound stock solution in pre-warmed Maintenance Medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Note: A concentration of 10 µM has been shown to be effective in in vitro guinea pig preparations.[13] b. Prepare a vehicle control solution with the highest concentration of solvent used.

-

Vehicle Control Application: a. Add the vehicle control solution to the arrhythmic well and record for 10-15 minutes to ensure the arrhythmia is stable and not affected by the solvent.

-

This compound Application (Dose-Response): a. Begin with the lowest concentration of this compound. Add the dosing solution to the well. b. Record continuously, monitoring for termination of the arrhythmia (i.e., conversion to a stable, synchronous rhythm). Note the time to conversion. c. If the arrhythmia does not terminate after 15-20 minutes, proceed to the next higher concentration. d. Continue this cumulative dosing until the arrhythmia is terminated or the highest concentration is reached.

-

Data Analysis: a. Determine the success rate of arrhythmia termination at each concentration. b. For successful conversions, calculate the time to termination. c. Analyze the post-conversion rhythm: measure the beat rate, FPD, and conduction velocity and compare them to the pre-arrhythmia baseline to quantify the drug's effects.

Protocol 4: Assessment of Pro-Arrhythmic Potential of this compound

This protocol assesses the risk of this compound inducing arrhythmia de novo in a stable, spontaneously beating monolayer.

Materials:

-

Mature, stable hiPSC-CM monolayer on MEA plate (from Protocol 1)

-

This compound hydrochloride stock solution

-

Vehicle control

-

Pre-warmed Maintenance Medium

Procedure:

-

Baseline and Vehicle Control: a. Record at least 10 minutes of stable baseline activity. b. Add the vehicle control solution and record for another 15-20 minutes to establish a stable post-vehicle baseline.

-

Cumulative Dosing: a. Add increasing concentrations of this compound to the wells. It is crucial to include supra-therapeutic concentrations to unmask potential toxicity. A suggested range is 1 µM to 100 µM. b. After each dose, allow the cells to equilibrate for 15-20 minutes before recording a 5-10 minute data file.

-

Data Acquisition and Analysis: a. For each concentration, analyze the following parameters and compare them to the vehicle control baseline: i. Spike Amplitude: Expect a dose-dependent decrease. ii. Conduction Velocity: Expect a dose-dependent decrease. iii. Beat Rate and FPD: Note any significant changes. b. Screen for Pro-arrhythmic Events: Carefully inspect the raw field potential waveforms and raster plots for: i. EAD-like activity: Small depolarizations occurring during the repolarization phase.[17] ii. Conduction Block: Failure of the electrical signal to propagate to certain electrodes, indicating severe conduction slowing. iii. Triggered Beats or Tachycardia: Spontaneous onset of irregular or rapid rhythms.

-

Determine Pro-arrhythmic Threshold: a. Identify the lowest concentration of this compound that consistently induces any of the pro-arrhythmic events described above. This serves as the in vitro pro-arrhythmic threshold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Models for Improved Therapeutic Interventions in Atrial Fibrillation [mdpi.com]

- 9. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]

- 10. Molecular determinants of state-dependent block of voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of drug-induced proarrhythmias due to this compound in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differentiation of the Electrophysiological Effects on the Atrial Myocardium Between the Pure Na Channel Blocker, this compound, and Flecainide | CiNii Research [cir.nii.ac.jp]

- 13. Electrophysiological effects of the class Ic antiarrhythmic drug this compound on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.teikyo.jp [pure.teikyo.jp]

- 16. Electrophysiologic and hemodynamic effects of a single oral dose of this compound hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid Assessment of Proarrhythmic Potential Using Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Pilsicainide in Canine Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pilsicainide, a class Ic antiarrhythmic agent, in established canine models of cardiac arrhythmia. The following sections detail the dosages, experimental protocols, and mechanism of action of this compound, designed to guide researchers in their preclinical studies.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various canine arrhythmia models.

| Arrhythmia Model | Route of Administration | Dosage | Key Findings |

| Rapid Atrial Pacing (Atrial Fibrillation) | Oral | 4.5 mg/kg per day | Suppressed shortening of the atrial effective refractory period (AERP) and attenuated the increase in AERP dispersion.[1] |

| Coronary Ligation (Ventricular Arrhythmia) | Intravenous | 1.25, 2.5, and 5 mg/kg | Dose-dependently decreased the arrhythmic ratio, with 2.5 and 5 mg/kg suppressing ventricular arrhythmias by over 50%. |

| Chronic Atrioventricular (AV) Block (Atrial Fibrillation) | Intravenous | Not specified | Effectively suppressed burst pacing-induced atrial fibrillation. |

Mechanism of Action: Sodium Channel Blockade

This compound is a pure sodium channel blocker.[2] Its primary antiarrhythmic effect is achieved by inhibiting the fast sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound exhibits a "use-dependent" or "state-dependent" block, meaning it has a higher affinity for sodium channels in the open and inactivated states, which are more prevalent during tachyarrhythmias. This targeted action allows for potent antiarrhythmic effects with minimal impact on normal heart rates.

References

Application Notes and Protocols for Studying Pilsicainide Using a Langendorff-Perfused Heart Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff-perfused isolated heart model is a powerful ex vivo tool for assessing the direct cardiac effects of pharmacological agents without the confounding influences of the autonomic nervous system or systemic circulation.[1][2] This makes it an ideal system for characterizing the electrophysiological and hemodynamic properties of antiarrhythmic drugs. Pilsicainide (SUN 1165) is a Class Ic antiarrhythmic agent that primarily exerts its effects through the potent blockade of cardiac fast sodium channels (INa).[3][4] Its action is use-dependent, meaning its blocking effect is more pronounced at higher heart rates.[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff-perfused heart model to investigate the cardiac effects of this compound. The protocols outlined below will enable researchers to assess the drug's impact on cardiac contractility, electrophysiology, and arrhythmogenic potential.

Mechanism of Action of this compound

This compound is classified as a "pure" sodium channel blocker, indicating its high selectivity for the Na+ channel with minimal effects on other cardiac ion channels.[5] By binding to the open state of the sodium channel, this compound slows the rapid upstroke (Phase 0) of the cardiac action potential.[6] This leads to a decrease in conduction velocity through the atrial and ventricular myocardium.[6] While it has little effect on the action potential duration itself, it prolongs the effective refractory period (ERP), contributing to its antiarrhythmic properties.[5][6]

Experimental Protocols

Langendorff-Perfused Heart Preparation

This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) in a Langendorff apparatus.

Materials:

-

Animals: Male New Zealand White rabbits or Dunkin-Hartley guinea pigs.

-

Anesthetics: Heparin (500 IU/kg), Pentobarbital sodium (50 mg/kg).

-

Perfusion Buffer (Krebs-Henseleit Solution): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 D-glucose, and 2.5 CaCl2. The solution should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

-

Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, bubble trap, and peristaltic pump.

-

Surgical Instruments: Scissors, forceps, hemostats.

Procedure:

-

Anesthetize the animal with an intraperitoneal injection of pentobarbital sodium and administer heparin to prevent coagulation.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions.

-

Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.

-